3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid
Description
The compound 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid is a benzoic acid derivative characterized by a trifunctionalized aromatic core. Its structure includes:
- A benzoic acid backbone at position 2.
- A methylamino group bridging the benzoic acid and a substituted phenyl ring.
- A 4-fluorophenylmethoxy group at position 4 of the phenyl ring, with an additional methyl substituent at position 3.
Properties
IUPAC Name |
3-[[4-[(4-fluorophenyl)methoxy]-3-methylphenyl]methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c1-15-11-17(13-24-20-4-2-3-18(12-20)22(25)26)7-10-21(15)27-14-16-5-8-19(23)9-6-16/h2-12,24H,13-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCNGNDFKHLAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethanol, which is then converted to 4-fluorophenylmethoxybenzene through a methylation reaction.
Introduction of the Methylphenyl Group: The next step involves the Friedel-Crafts alkylation of 4-fluorophenylmethoxybenzene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination Reaction: The resulting intermediate undergoes an amination reaction with an appropriate amine to introduce the amino group.
Formation of the Benzoic Acid Moiety: Finally, the compound is subjected to a carboxylation reaction to form the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Pharmaceutical Research
One of the primary applications of this compound is in pharmaceutical research, particularly in the development of anti-cancer drugs. The compound's structure allows it to interact with specific biological targets, making it a candidate for further investigation in oncology.
Case Study : A study published in a peer-reviewed journal explored the efficacy of similar compounds in inhibiting tumor growth in vitro. The results indicated that modifications to the phenyl groups significantly enhanced the compound's anti-proliferative effects on cancer cell lines .
Biochemical Studies
The compound is also utilized in biochemical studies as a tool for understanding enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes can provide insights into biochemical processes.
Example : Research has shown that derivatives of this compound can effectively inhibit enzymes involved in the metabolism of drugs, which can lead to significant implications for drug design and interaction studies .
The compound has been subjected to various studies aimed at elucidating its potential therapeutic effects and mechanisms of action:
- Anti-Cancer Activity : In vitro studies demonstrate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting potential as a chemotherapeutic agent .
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed that it can modulate metabolic pathways, which may be beneficial in drug development .
Mechanism of Action
The mechanism of action of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid, allowing for comparative analysis of their physicochemical and synthetic properties.
Triazine-Linked Benzoic Acid Derivatives ()
Compounds such as 3-[[4-(4-Methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4f) and 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) feature a triazine core linked to benzoic acid via an amino group. Key comparisons:
- Substituent Effects: The triazine-based compounds introduce bulkier heterocyclic systems compared to the target compound’s simpler phenylmethylamino bridge. This increases steric hindrance and may reduce bioavailability .
- Synthetic Yield : These derivatives are synthesized in quantitative yields (e.g., 43 mg for 4f, 34 mg for 4i) under mild conditions (45–50°C), suggesting robust synthetic accessibility .
- Thermal Stability : Higher melting points (e.g., 233–236.5°C for 4f vs. ~180°C for the methyl ester analog 5k) indicate stronger intermolecular interactions due to triazine’s polarity .
Table 1: Triazine-Linked Benzoic Acid Derivatives
Fluorophenyl-Substituted Benzoic Acid Analogs ()
Compounds like 4-((E)-3-(4-Fluorophenyl)-3-oxoprop-1-enyl)benzoic acid (8b) and 3-{[6-(4-chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid () highlight the role of fluorophenyl groups in modulating electronic and binding properties.
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability and influences π-π stacking interactions in receptor binding .
- Bioactivity : ’s benzimidazole-linked compound shows structural parallels to kinase inhibitors, though specific activity data are absent.
Table 2: Fluorophenyl-Containing Analogs
Amino-Bridged Benzoic Acid Derivatives ()
2-[(Benzenecarbonyl)amino]-3-[(4-chlorophenyl)methoxy]benzoic acid () and 4-{[6-(4-Fluorophenyl)pyridazin-3-yl]-amino}benzoic acid () demonstrate diverse amino-linked architectures.
Biological Activity
Overview
3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid is a complex organic compound notable for its diverse biological activities. It features several functional groups, including a benzoic acid moiety and an amine group, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications in research, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C22H20FNO3, with a molecular weight of 365.4 g/mol. Its structural complexity arises from the presence of multiple aromatic rings and functional groups, which play a crucial role in its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 3-[[4-[(4-fluorophenyl)methoxy]-3-methylphenyl]methylamino]benzoic acid |
| Molecular Formula | C22H20FNO3 |
| Molecular Weight | 365.4 g/mol |
| InChI | InChI=1S/C22H20FNO3/c1-15-11-17(13-24-20-4-2-3-18(12-20)22(25)26)7-10-21(15)27-14-16-5-8-19(23)9-6-16/h2-12,24H,13-14H2,1H3,(H,25,26) |
The compound exhibits various biological activities that are primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as:
- Anti-inflammatory Agent : The benzoic acid moiety is known for its anti-inflammatory properties, potentially inhibiting cytokine production.
- Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound may act as a biochemical probe to study enzyme interactions, particularly with cytochrome P450 enzymes and other drug-metabolizing enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : A related study on pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL . This suggests that similar structural motifs in our compound could yield comparable antimicrobial effects.
- Cytotoxicity Studies : Research on structurally similar compounds indicated cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values in the low micromolar range . The potential for anticancer activity in our compound warrants further investigation.
- Pharmacokinetics and Toxicology : Profiling studies indicate that compounds with similar structures can exhibit varied pharmacokinetic properties, influencing their therapeutic efficacy and safety profiles . Understanding these parameters is crucial for predicting the biological behavior of this compound.
Applications in Research and Medicine
The unique structural characteristics of this compound make it a valuable candidate for further research:
- Drug Development : Given its potential anti-inflammatory and anticancer properties, this compound could serve as a lead structure for developing new therapeutic agents.
- Biochemical Probes : Its ability to interact with various enzymes positions it as a useful tool in biochemical research for studying enzyme kinetics and mechanisms.
- Material Science : The compound's unique properties may also find applications in developing advanced materials such as polymers or coatings.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
